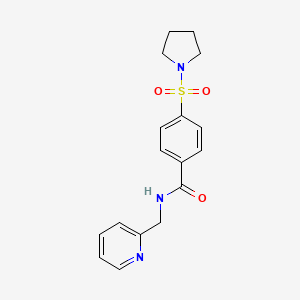
1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, also known as DTG or DITPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as isothiazolidinone derivatives and has been shown to have a wide range of biochemical and physiological effects.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal survival. This compound has also been shown to have an effect on the dopamine and glutamate systems, which are involved in the pathophysiology of these disorders.
作用機序
The exact mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of intracellular calcium levels, which are important for neuronal survival and function. This compound has also been shown to affect the dopamine and glutamate systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, which may contribute to its therapeutic effects. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. This compound has also been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
将来の方向性
There are many potential future directions for research on 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea. One area of interest is the development of more potent and selective sigma-1 receptor ligands, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
合成法
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves the reaction of 3,4-dimethoxyaniline with 4-isothiocyanato-4'-methyl-diphenylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound. This synthesis method has been well-established and has been used in many studies to produce this compound for research purposes.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-16-9-6-14(12-17(16)26-2)20-18(22)19-13-4-7-15(8-5-13)21-10-3-11-27(21,23)24/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWDFRFMGDMMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B2782508.png)



![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)

![4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2782517.png)
![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2782523.png)

